molecular formula C4H9NO2 B565109 N-Methyl-β-alanine-d3 CAS No. 1216493-51-4

N-Methyl-β-alanine-d3

Cat. No.: B565109
CAS No.: 1216493-51-4
M. Wt: 106.139
InChI Key: VDIPNVCWMXZNFY-FIBGUPNXSA-N
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Description

N-Methyl-β-alanine-d3 (CAS 1216493-51-4) is a deuterated derivative of N-Methyl-β-alanine, with the molecular formula C₄H₆D₃NO₂ and a molecular weight of 106.14 g/mol . It is a stable isotope-labeled compound where three hydrogen atoms in the methyl group are replaced with deuterium. This modification enhances its utility in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry due to its isotopic distinction from non-deuterated analogs .

Properties

CAS No.

1216493-51-4

Molecular Formula

C4H9NO2

Molecular Weight

106.139

IUPAC Name

3-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3

InChI Key

VDIPNVCWMXZNFY-FIBGUPNXSA-N

SMILES

CNCCC(=O)O

Synonyms

N-Methyl-β-aminopropionic Acid-d3;  3-(Methylamino)propionic acid-d3; 

Origin of Product

United States

Preparation Methods

Methylation and Deuterium Exchange

The foundational approach involves a two-step process: methylation of β-alanine followed by deuterium incorporation. β-Alanine undergoes alkylation with methyl iodide in the presence of a base such as sodium hydroxide, yielding N-Methyl-β-alanine. Subsequent deuterium exchange is performed using deuterium oxide (D₂O) under acidic or basic conditions. However, this method often results in partial deuteration (DL ~70–80%) and requires rigorous purification to isolate the fully deuterated product.

Fluorination-Assisted Deuteration

A more efficient route involves intermediate fluorination to enhance deuterium incorporation. For example, DL-α-Fluoro-β-N,N-dibenzyl alanine D3 methyl ester is synthesized by treating DL-serine D3 N,N-dibenzylamino methyl ester with diethylaminosulfur trifluoride (DAST) in dry tetrahydrofuran (THF). The fluorinated intermediate is then subjected to acid-catalyzed hydrolysis in deuterated ethanol (EtOD), replacing labile hydrogens with deuterium at the β-position. This method achieves DL >95% but requires chiral resolution to isolate the desired enantiomer.

Enantioselective α-Deuteration

Recent breakthroughs in asymmetric synthesis enable direct α-deuteration of N-protected amino acid derivatives. For instance, proline analogs with isobutyryl or pentenoyl protecting groups are treated with sodium ethoxide (NaOEt) in EtOD at −40°C, facilitating base-catalyzed deuteration at the α-carbon. This method preserves stereochemistry, achieving ee values up to 99% and DL >90%. Scaling this reaction to 40 mmol retains high efficiency (yield: 92%, DL: 99%), demonstrating industrial viability.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Deuteration efficiency correlates inversely with reaction temperature. For example, reducing the temperature from 25°C to −40°C in NaOEt/EtOD systems increases DL from 70% to 99% while improving enantiomeric retention (Table 1). Solvent polarity also plays a critical role: EtOD/THF mixtures (10:1) enhance deuteration rates compared to pure EtOD by stabilizing reactive enolate intermediates.

Table 1: Temperature-Dependent Deuteration Efficiency

SubstrateTemperature (°C)DL (%)ee (%)Yield (%)
N-Isobutyryl Pro25708590
N-Isobutyryl Pro−40999992
N-Benzyl Ala0232375
N-Benzyl Ala−40949889

Protecting Group Strategies

The choice of N-protecting groups significantly impacts reaction outcomes. Isobutyryl and pentenoyl groups facilitate high DL and ee by stabilizing transition states during enolate formation. In contrast, tosyl or trityl groups hinder deuteration due to steric bulk. For example, N-tosyl proline derivatives yield only 12% ee at 25°C but improve to 92% ee at −10°C.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography with hexane/ethyl acetate gradients (5:1 to 4:1) effectively isolates intermediates. Final products are purified via recrystallization in deuterated solvents to maintain isotopic integrity.

Spectroscopic Validation

1H NMR analysis confirms deuteration levels by quantifying residual proton signals at the β-carbon. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, with retention times correlating to ee values. Mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards ensures accuracy, achieving detection limits of 80 ng/g.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to maintain low temperatures (−40°C) and minimize racemization. Automated systems control reagent addition rates, ensuring consistent NaOEt/EtOD stoichiometry. A 40 mmol batch process achieves 95% yield with 99% DL, demonstrating scalability.

Quality Control Protocols

Industrial batches undergo rigorous testing:

  • DL Verification : 1H NMR integration of β-carbon signals.

  • Enantiopurity : Chiral HPLC with UV detection (λ = 254 nm).

  • Residual Solvents : Gas chromatography (GC-FID) to ensure <10 ppm THF or EtOD.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-β-alanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines .

Scientific Research Applications

N-Methyl-β-alanine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-β-alanine-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their stability and function. The presence of deuterium can alter the rate of enzymatic reactions and metabolic processes, providing insights into the underlying biochemical mechanisms .

Comparison with Similar Compounds

L-Alanine-d3

  • Structure: L-Alanine-d3 (CAS 63546-27-0) is a deuterated α-amino acid, differing from N-Methyl-β-alanine-d3 in its backbone structure (α vs. β carbon position) and the absence of an N-methyl group .
  • Applications : Used in metabolic tracer studies and protein synthesis research. Unlike this compound, it lacks methylation, making it less suitable for studying methyltransferase-mediated pathways.
Property This compound L-Alanine-d3
Molecular Formula C₄H₆D₃NO₂ C₃H₅D₃NO₂
CAS Number 1216493-51-4 63546-27-0
Isotopic Label Position N-Methyl group α-Carbon and side chain
Key Use Metabolic stability studies Protein synthesis tracing

N-Methyl-β-carboline Alkaloids

  • Structure: Examples include normelinonine F and melinonine F, which feature a β-carboline core with N-methylation .
  • Biological Activity: Methylation in β-carbolines enhances DNA binding affinity and photosensitizing efficiency, critical in photodynamic therapy . For instance, N(9)-methylated β-carbolines exhibit mitochondrial uptake via active transport, unlike passive diffusion in non-methylated analogs .
Property This compound N-Methyl-β-carbolines
Core Structure β-alanine derivative β-carboline ring system
Bioactivity Limited (research tool) High (e.g., IC₅₀ = 0.47 µM for AChE inhibition)
Mitochondrial Uptake Not studied Active transport

N-Methyl-d3-acetamide

  • Structure : Deuterated acetamide derivative (CAS 3669-71-4) with a methyl-d3 group attached to the amide nitrogen .
  • Applications: Used in NMR spectroscopy and isotopic labeling. Unlike this compound, it lacks an amino acid backbone, limiting its role in peptide or metabolic studies.

N-Methylalanine

  • Structure: An α-amino acid derivative (CAS 3913-67-5) with methylation on the α-nitrogen .
  • Contrast : The α vs. β positioning alters metabolic pathways. N-Methylalanine is naturally occurring and linked to neurodegenerative biomarkers, whereas this compound is synthetic and deuterium-specific .

Key Research Findings and Isotopic Effects

  • Deuterium Impact: Deuterium in this compound slows metabolic degradation via the kinetic isotope effect, extending its half-life in tracer studies compared to non-deuterated analogs .

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